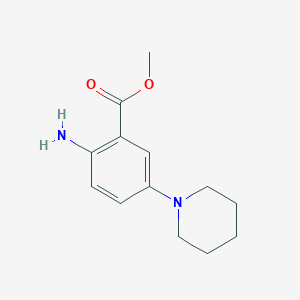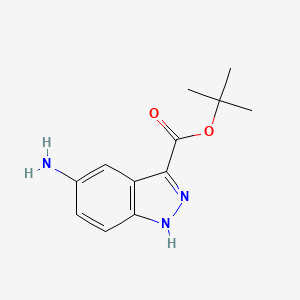
1-(3-Methylphenyl)-1,3-butanedione
Vue d'ensemble
Description
1-(3-Methylphenyl)-1,3-butanedione, also known as 3-Methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of acetophenone, where a methyl group is attached to the meta position of the benzene ring. This compound is known for its distinctive aroma and is used in various applications, including fragrances, flavors, and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1,3-butanedione can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of 3-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form the desired product.
Oxidation of 3-Methylacetophenone: Another method involves the oxidation of 3-methylacetophenone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale Friedel-Crafts acylation reactions. The process involves continuous reactors and efficient separation techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
1-(3-Methylphenyl)-1,3-butanedione undergoes various types of chemical reactions:
Oxidation: The compound can be further oxidized to produce benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Lewis acids like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Diols
Substitution: Substituted benzene derivatives
Applications De Recherche Scientifique
1-(3-Methylphenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: It is employed in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism by which 1-(3-Methylphenyl)-1,3-butanedione exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
4-Methylacetophenone
2-Methylacetophenone
Benzophenone
Propriétés
IUPAC Name |
1-(3-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQHQDPAVFKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558203 | |
| Record name | 1-(3-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-89-1 | |
| Record name | 1-(3-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














